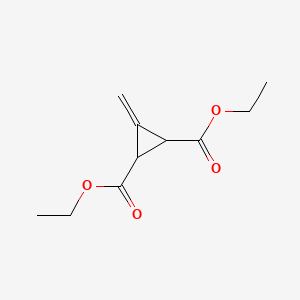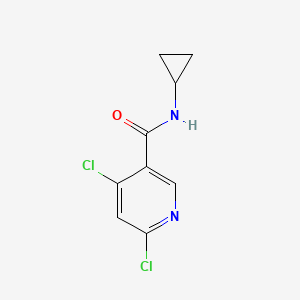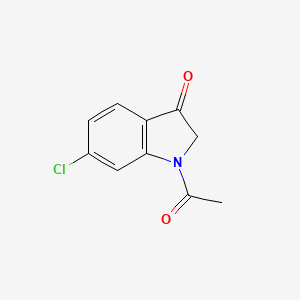
1-Acetyl-6-chloroindolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-chloroindolin-3-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities. This compound features a chloro substituent at the 6th position and an acetyl group at the 1st position of the indolin-3-one core structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-6-chloroindolin-3-one can be synthesized through several methods. One common approach involves the acetylation of 6-chloroindolin-3-one using acetic anhydride in the presence of a base such as sodium acetate . The reaction typically occurs under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-6-chloroindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolin-3-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-6-chloroindolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-6-chloroindolin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloroindolin-2-one: Lacks the acetyl group at the 1st position.
1-Acetylindolin-3-one: Lacks the chloro substituent at the 6th position.
Indolin-3-one: The parent compound without any substituents.
Uniqueness
1-Acetyl-6-chloroindolin-3-one is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-acetyl-6-chloro-2H-indol-3-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChI Key |
VQUOMFUOGPYBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
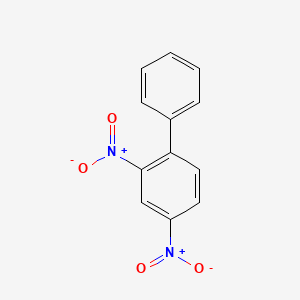
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)

![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
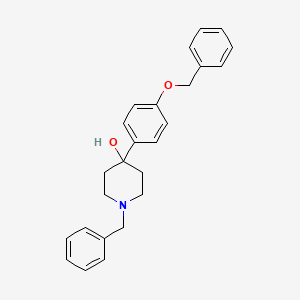
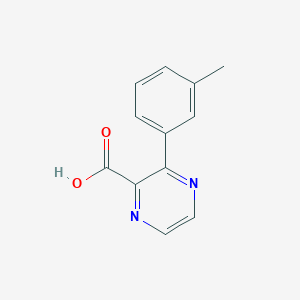
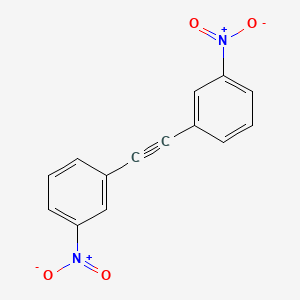
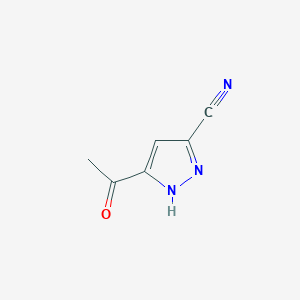
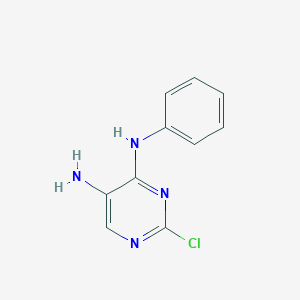
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
